molecular formula C11H15BrO B1277759 1-Bromo-4-(pentyloxy)benzene CAS No. 30752-18-2

1-Bromo-4-(pentyloxy)benzene

Cat. No. B1277759
CAS RN: 30752-18-2
M. Wt: 243.14 g/mol
InChI Key: ILLQRHZDICIFRQ-UHFFFAOYSA-N
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Description

1-Bromo-4-(pentyloxy)benzene is a chemical compound that is part of a broader class of bromobenzene derivatives. These compounds are characterized by a bromine atom attached to a benzene ring, which is further substituted with various alkyl or alkoxy groups. The presence of the bromine atom makes these compounds highly reactive and useful as intermediates in organic synthesis, particularly in the formation of aryllithium compounds, which are pivotal in various coupling reactions .

Synthesis Analysis

The synthesis of 1-bromo-4-(pentyloxy)benzene and related compounds typically involves halogenation reactions, such as the Friedel-Crafts reaction, which is a classic method for attaching alkyl or acyl groups to aromatic rings. For instance, the synthesis of 1-bromo-4-n-pentyl benzene was achieved using bromobenzene, n-pentoyl chloride, and hydrazine hydrate as starting materials, followed by a Wolff-Kishner-Huang reduction to yield the final product with a purity of 99.3% . This method demonstrates the feasibility of synthesizing bromobenzene derivatives with high purity and yield under optimized conditions.

Molecular Structure Analysis

The molecular structure of bromobenzene derivatives, including 1-bromo-4-(pentyloxy)benzene, is influenced by the steric and electronic effects of the substituents. For example, the presence of bulky alkyl groups can lead to the formation of rotational isomers, as indicated by the NMR spectra of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, which show peak coalescence at elevated temperatures . Additionally, the crystal structure of related compounds reveals various intermolecular interactions, such as C–Br...π(arene), C–H...Br, and Br...Br interactions, which significantly affect the solid-state packing .

Chemical Reactions Analysis

Bromobenzene derivatives are versatile in chemical reactions due to the presence of the reactive bromine atom. They can undergo nucleophilic substitution reactions to form aryllithium species, which are useful intermediates in coupling reactions . Furthermore, the effect of the bromine atom and the substituted alkyl chain on the interfacial self-assembly of these compounds has been studied, showing that electrostatic attractions and van der Waals forces play crucial roles in their self-assembly processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromo-4-(pentyloxy)benzene are influenced by both the bromine atom and the pentyloxy substituent. The bromine atom contributes to the compound's reactivity, while the alkyl chain affects its solubility and phase behavior. For instance, the study of the self-assembly of bromobenzene derivatives on highly oriented pyrolytic graphite (HOPG) surfaces revealed that the molecular structure and functional groups significantly influence the arrangements, highlighting the importance of these properties in understanding the behavior of such compounds at interfaces .

Scientific Research Applications

Interfacial Self-Assembly Studies

1-Bromo-4-(pentyloxy)benzene and its derivatives have been explored for their self-assembling properties. The research by Li et al. (2012) delved into the self-assemblies of compounds including 1-bromo-4-(pentadecyloxy)benzene on highly oriented pyrolytic graphite. The study highlighted the influence of molecular structure and functional groups on their arrangements, with a focus on the roles of electrostatic attractions and non-covalent interactions in these self-assemblies (Li et al., 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

1-bromo-4-pentoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLQRHZDICIFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426881
Record name 1-Bromo-4-(pentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(pentyloxy)benzene

CAS RN

30752-18-2
Record name 1-Bromo-4-(pentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1.44 g (6.92 mmol) of a subtitled compound of Preparation 2B in 50 ml of toluene and 20 ml of methanol under nitrogen, was added 15.5 ml (31.1 mmol) a 2M sol. of sodium carbonate which resulted in the formation of a white precipitate. To the resultant mixture, was added 800 mg (0.69 mmol) of palladium tetrakis (triphenylphosphine), followed by 1.64 g (6.92 mmol) of 2,5-dibromopyridine. The resultant reaction mixture was reacted for approximately three hours, forty-five minutes at reflux temperature. When the reaction was substantially complete, as indicated by TLC, the mixture was cooled to room temperature and allowed to stir overnight. The reaction mixture was placed in a separatory funnel and combined with diethyl ether and water. The resultant layers were separated and the organic layer was dried over sodium sulfate, filtered and then concentrated in vacuo to provide a residue. This residue was redissolved in pentane and filtered to provide 0.95 g of the desired compound. The filtrate was recrystallized to provide an additional 1.4 g of the desired compound. These solids were combined and used without further purification. ##STR20##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Adimule, AH Jagadeesha Gowda… - … for Malaria: Novel …, 2022 - Wiley Online Library
In the present research, series of 1,3‐bezoxoborole containing 1,3,4‐oxadiazole compounds was designed and synthesised by microwave cyclisation (MWC) using 1,3‐oxaborole 6‐…
Number of citations: 7 onlinelibrary.wiley.com
P Kendrekar - 2022 - books.google.com
Drug Development for Malaria Provides readers with first-hand advice for the development of novel antimalarial drugs This book provides a systematic overview of antimalarial drug …
Number of citations: 1 books.google.com

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